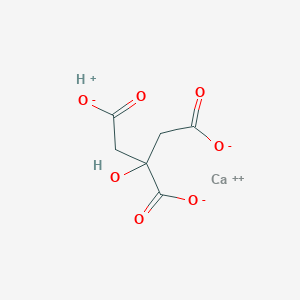

Citric acid, calcium salt

説明

Calcium citrate is a salt typically used as a source of calcium in a variety of over the counter supplements.

Calcium Citrate is the citrate salt of calcium. An element necessary for normal nerve, muscle, and cardiac function, calcium as the citrate salt helps to maintain calcium balance and prevent bone loss when taken orally. This agent may also be chemopreventive for colon and other cancers. (NCI04)

A colorless crystalline or white powdery organic, tricarboxylic acid occurring in plants, especially citrus fruits, and used as a flavoring agent, as an antioxidant in foods, and as a sequestrating agent. (McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed)

Structure

3D Structure of Parent

特性

IUPAC Name |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQSUUGMSOBHW-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061148 |

Source

|

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] |

Source

|

| Record name | TRICALCIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tricalcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ |

Source

|

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

813-94-5, 7693-13-2 |

Source

|

| Record name | Calcium citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricalcium dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86117BWO7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Tricalcium Dicitrate Tetrahydrate

This guide provides an in-depth exploration of the crystal structure of tricalcium dicitrate tetrahydrate, a compound of significant interest in the pharmaceutical and food industries. We will delve into the intricacies of its three-dimensional arrangement, the experimental methodologies employed for its characterization, and the profound implications of its structural features on its physicochemical properties and applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential calcium salt.

Introduction: The Significance of Crystalline Form in Pharmaceutical Science

The solid-state properties of an active pharmaceutical ingredient (API) or an excipient are critically dependent on its crystal structure. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact solubility, bioavailability, stability, and manufacturability. Tricalcium dicitrate, a widely used calcium supplement and food additive (E333), exists in various hydrated forms, with the tetrahydrate being a common and stable variant.[1] A thorough understanding of its crystal structure is paramount for ensuring product quality, consistency, and efficacy.

Tricalcium dicitrate tetrahydrate's chemical formula is Ca₃(C₆H₅O₇)₂·4H₂O.[2][3] It is valued for its high calcium content (approximately 21%), good bioavailability, and excellent compression characteristics, making it a preferred choice for tablet formulation.[4] The arrangement of calcium ions, citrate molecules, and water molecules within the crystal lattice dictates these desirable properties.

The Crystalline Architecture of Tricalcium Dicitrate Tetrahydrate

The crystal structure of tricalcium dicitrate tetrahydrate has been elucidated primarily through single-crystal and powder X-ray diffraction techniques.[2][5] It crystallizes in the triclinic space group P-1.[3] The structure reveals a complex three-dimensional network where calcium cations are intricately linked by citrate anions and a network of hydrogen bonds involving the water molecules.[6]

Coordination Environment of Calcium Ions

A key feature of the structure is the coordination of the calcium ions. The Ca²⁺ cations are eightfold coordinated, linked by the carboxylate groups of the citrate anions and water molecules.[6] This coordination geometry contributes to the stability of the crystal lattice. The citrate anion, with its three carboxylate groups and a hydroxyl group, acts as a versatile ligand, chelating and bridging the calcium ions to form a robust framework.[2][3]

The Role of Water Molecules

The four water molecules in the formula unit play distinct and crucial roles in the crystal structure. Two of the water molecules are directly coordinated to the calcium ions, participating in the primary coordination sphere. The other two are non-coordinating "crystal water" molecules, held within the lattice by hydrogen bonds.[6] This arrangement of water molecules is critical to the stability of the tetrahydrate form and influences its dehydration behavior.[7] The formula is more descriptively written as [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O to reflect these different roles.[6]

Polymorphism and Related Hydrates

It is important to note that calcium citrate can exist in other hydrated forms, such as a hexahydrate, and an anhydrous form.[2][5] The tetrahydrate itself has been reported to have different polymorphs, with variations in the coordination of the water molecules.[2][3] The specific crystalline phase obtained can be influenced by the synthesis conditions, such as temperature and the concentration of reactants.[3][7] The naturally occurring mineral form of tricalcium dicitrate tetrahydrate is known as Earlandite.[2][6]

Experimental Determination of the Crystal Structure

The elucidation of the crystal structure of tricalcium dicitrate tetrahydrate is a multi-step process involving synthesis of high-quality crystals, acquisition of diffraction data, and refinement of the structural model.

Synthesis and Crystal Growth

Single crystals of tricalcium dicitrate tetrahydrate suitable for X-ray diffraction can be obtained via hydrothermal synthesis.[3][6] This method involves the reaction of a calcium salt (e.g., calcium carbonate or calcium nitrate) with citric acid in an aqueous solution under elevated temperature and pressure.

Experimental Protocol: Hydrothermal Synthesis

-

Reactant Preparation: A stoichiometric mixture of a high-purity calcium source (e.g., calcium carbonate) and citric acid is prepared.

-

Aqueous Suspension: The reactants are suspended in deionized water in a Teflon-lined autoclave.

-

Hydrothermal Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 160°C) for a prolonged period (e.g., 72 hours) to facilitate the crystallization process.[3]

-

Crystal Recovery: After cooling to room temperature, the resulting needle-shaped crystals are filtered, washed with deionized water and ethanol, and dried.

Caption: Hydrothermal synthesis workflow for tricalcium dicitrate tetrahydrate.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the cornerstone technique for crystal structure determination. Both powder XRD (PXRD) and single-crystal XRD are employed.

-

Powder X-ray Diffraction (PXRD): This technique is used for phase identification and to check the purity of the synthesized material. The resulting diffraction pattern serves as a fingerprint of the crystalline solid.[8]

-

Single-Crystal X-ray Diffraction: This powerful technique provides the precise atomic coordinates and unit cell parameters, leading to a complete three-dimensional model of the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected at a controlled temperature, often low temperature (e.g., 123 K), to minimize thermal vibrations.[3]

-

Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic positions and thermal parameters.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the dehydration and decomposition behavior of tricalcium dicitrate tetrahydrate. TGA measures the change in mass as a function of temperature, revealing the loss of water molecules.[7] DSC measures the heat flow associated with thermal transitions, providing information on dehydration and decomposition temperatures.[7] Studies have shown that the four water molecules are lost in distinct steps, confirming the different environments of the water molecules within the crystal structure.[7]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for tricalcium dicitrate tetrahydrate, as reported in the literature.

| Parameter | Value | Reference |

| Chemical Formula | Ca₃(C₆H₅O₇)₂·4H₂O | [2][3][6] |

| Formula Weight | 570.49 g/mol | [6][9] |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| a | 5.9466(4) Å | [3] |

| b | 10.2247(8) Å | [3] |

| c | 16.6496(13) Å | [3] |

| α | 72.213(7)° | [3] |

| β | 79.718(7)° | [3] |

| γ | 89.791(6)° | [3] |

| Volume | 947.06(13) ų | [3] |

| Z | 2 | [3] |

| Density (calculated) | 2.00 g/cm³ | [6] |

Implications for Drug Development and Formulation

A detailed understanding of the crystal structure of tricalcium dicitrate tetrahydrate provides invaluable insights for drug development and formulation professionals:

-

Quality Control: The powder X-ray diffraction pattern serves as a crucial tool for identifying the correct polymorphic form and ensuring batch-to-batch consistency.

-

Stability: Knowledge of the dehydration pathway, as determined by thermal analysis, is essential for defining appropriate storage conditions and predicting the shelf-life of the formulated product.

-

Bioavailability: While calcium citrate generally has good bioavailability, understanding its dissolution behavior, which is linked to its crystal structure, is important for optimizing drug delivery.[6]

-

Formulation Development: The mechanical properties, such as compressibility, are directly influenced by the crystal structure. This knowledge aids in the rational design of tablet formulations with optimal hardness and disintegration characteristics.

Conclusion

The crystal structure of tricalcium dicitrate tetrahydrate is a testament to the intricate interplay of ionic and hydrogen bonding that governs the solid-state properties of pharmaceutical materials. Through the application of advanced analytical techniques, particularly X-ray diffraction, a detailed atomic-level understanding has been achieved. This knowledge is not merely academic; it forms the scientific foundation for the rational development, manufacture, and quality control of pharmaceutical products and food ingredients containing this vital calcium salt. As the demand for well-characterized and reliable materials continues to grow, the principles of crystal structure analysis will remain indispensable.

References

- 1. Tricalcium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Calcium Carbonate vs Calcium Citrate | Caltrate [caltrate.com]

- 5. Crystal structures of tricalcium citrates (Journal Article) | OSTI.GOV [osti.gov]

- 6. Calcium citrate - Wikipedia [en.wikipedia.org]

- 7. nano.ku.dk [nano.ku.dk]

- 8. researchgate.net [researchgate.net]

- 9. Tricalcium citrate tetrahydrate (TCC) | Castor International [castor-international.nl]

Vibrational Spectroscopic Analysis of Calcium Citrate: A Guide to FTIR and Raman Techniques

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium citrate, the calcium salt of citric acid, is a widely utilized compound in the pharmaceutical industry as a calcium supplement and in the food industry as a preservative and firming agent.[1] Its clinical efficacy and manufacturing consistency are critically dependent on its physicochemical properties, including crystalline form (polymorphism), hydration state, and chemical purity. Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers powerful, non-destructive, and rapid analytical solutions for the comprehensive characterization of calcium citrate.[2][3][4]

These techniques probe the fundamental vibrational modes of a molecule, providing a unique spectral "fingerprint" that is exquisitely sensitive to changes in molecular structure, bonding, and the local chemical environment. This guide provides a detailed exploration of the theoretical principles, experimental methodologies, and practical applications of FTIR and Raman spectroscopy in the analysis of calcium citrate, designed to empower researchers and quality control professionals in leveraging these techniques for robust material characterization.

Fundamental Principles of Vibrational Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that both measure the vibrational energies of molecules. However, they are governed by different selection rules, often resulting in different vibrational modes being active in each technique.

-

FTIR Spectroscopy: This technique is based on the absorption of infrared radiation by a molecule. For a vibrational mode to be "IR active," it must cause a change in the molecule's net dipole moment. Functional groups with strong dipoles, such as the hydroxyl (-OH) and carboxylate (-COO⁻) groups abundant in calcium citrate, typically produce strong absorption bands in an FTIR spectrum.

-

Raman Spectroscopy: This is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the energy of a molecular vibration. For a mode to be "Raman active," it must cause a change in the molecule's polarizability. Symmetric vibrations and bonds involving non-polar groups, such as the C-C backbone, often produce strong Raman signals. Water is a very weak Raman scatterer, making it an excellent solvent for Raman analysis of aqueous samples.[5]

The Structure of Calcium Citrate: A Spectroscopic Perspective

The interpretation of calcium citrate's vibrational spectra is rooted in its molecular structure. The citrate anion possesses three carboxylate groups and one hydroxyl group. In calcium citrate, the negatively charged oxygen atoms of the carboxylate groups coordinate with the Ca²⁺ ions. This interaction is not a simple ionic bond; it involves specific coordination geometries that significantly influence the vibrational frequencies.

The coordination between a metal cation and a carboxylate group can be classified into several types, including ionic, unidentate, bidentate, and bridging.[6] The frequency separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching modes of the carboxylate group is a key diagnostic tool for determining this coordination, as the geometry affects the electron distribution in the C-O bonds.[6][7][8]

Furthermore, calcium citrate can exist in various hydrated forms, such as the tetrahydrate and hexahydrate, and potentially as different polymorphs (different crystal structures of the same chemical compound).[9][10][11] These different solid-state forms will exhibit distinct spectral features, particularly in the low-frequency region of the Raman spectrum, which is sensitive to crystal lattice vibrations (phonons).[12][13]

Experimental Methodologies: A Practical Guide

The quality of spectroscopic data is directly dependent on proper sample preparation and data acquisition.

Sample Preparation

For FTIR Spectroscopy:

-

Potassium Bromide (KBr) Pellet Method: This is a traditional method for analyzing solid samples.

-

Protocol: Gently grind 1-2 mg of the calcium citrate sample with approximately 150-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogenous mixture is obtained.[9]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet.

-

Mount the pellet in the spectrometer's sample holder for analysis.

-

Rationale: This method reduces scattering effects from solid particles, yielding high-quality spectra. However, the hygroscopic nature of KBr requires careful handling to avoid moisture contamination, and the applied pressure can sometimes induce polymorphic transformations.

-

-

Attenuated Total Reflectance (ATR) Method: ATR is a modern, rapid technique requiring minimal sample preparation.

-

Protocol: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Place a small amount of the calcium citrate powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

Rationale: The IR beam penetrates a few microns into the sample, making it an excellent surface-sensitive technique. It eliminates the need for sample dilution and pressing, making it ideal for high-throughput screening.[4]

-

For Raman Spectroscopy:

-

Direct Solid Analysis: Raman spectroscopy offers unparalleled ease of sample preparation.

-

Protocol: Place a small amount of the calcium citrate powder into a glass vial, onto a microscope slide, or directly on the sample stage.

-

Focus the laser onto the sample.

-

Acquire the spectrum.

-

Rationale: Glass is a weak Raman scatterer, allowing for measurement directly through containers.[5] This, combined with the technique's insensitivity to water, makes it highly versatile. Care must be taken to avoid sample fluorescence or degradation by adjusting laser power and exposure time.

-

Experimental Workflow Visualization

Below are diagrams illustrating the typical workflows for FTIR and Raman analysis of a solid calcium citrate sample.

References

- 1. fao.org [fao.org]

- 2. aensiweb.com [aensiweb.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 7. scispace.com [scispace.com]

- 8. DSpace [minerva-access.unimelb.edu.au]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Spectroscopic and X-ray structural investigations of the active calcium preparation | E3S Web of Conferences [e3s-conferences.org]

- 11. nano.ku.dk [nano.ku.dk]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Determination of Elemental Calcium in Calcium Citrate

Abstract

The accurate quantification of elemental calcium in calcium citrate is a critical parameter for quality control in the pharmaceutical and nutraceutical industries. This guide provides a comprehensive overview of the principal analytical methodologies for this determination, designed for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings and provide detailed, field-proven protocols for the pharmacopeial standard method of complexometric EDTA titration, as well as instrumental methods such as Atomic Absorption (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The causality behind experimental choices, method validation, and selection criteria are discussed to ensure scientific integrity and robust, reproducible results.

Introduction: The Analytical Imperative

Significance of Calcium Citrate

Calcium citrate is a widely utilized calcium salt of citric acid, valued in pharmaceutical supplements and food fortification for its high bioavailability compared to other sources like calcium carbonate.[1][2] Its effective use hinges on the precise delivery of elemental calcium, making its accurate quantification a non-negotiable aspect of product development and quality assurance.

Chemical Structure and Theoretical Calcium Content

The most common form is calcium citrate tetrahydrate, with the chemical formula Ca₃(C₆H₅O₇)₂·4H₂O.[3] Understanding this structure is fundamental to the analytical process.

-

Molar Mass (Anhydrous): 498.43 g/mol [6]

Based on these molar masses and the atomic weight of calcium (40.078 g/mol ), the theoretical elemental calcium content can be calculated:

| Form | Molar Mass ( g/mol ) | Total Mass of Calcium (3 x 40.078 g/mol ) | Theoretical Elemental Calcium (%) |

| Anhydrous | 498.43 | 120.234 | 24.1% |

| Tetrahydrate | 570.49 | 120.234 | 21.1% |

These theoretical values serve as the benchmark against which all analytical results are compared. Commercial supplements often cite the 21% value, indicating the use of the tetrahydrate form.[1][6][9]

The Need for Rigorous Quantification

Regulatory compliance (e.g., United States Pharmacopeia - USP), product efficacy, and consumer safety all demand precise and accurate measurement of the elemental calcium content. An assay ensures that the product meets label claims and delivers the intended therapeutic or nutritional dose.

Gold Standard Method: Complexometric EDTA Titration

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is the universally recognized standard method for calcium determination, cited in numerous pharmacopeias.[10][11] It is a robust, cost-effective, and highly accurate technique when performed correctly.[12]

Principle of Chelation

EDTA is a hexadentate ligand, meaning it can form six bonds with a metal ion, creating a very stable, 1:1 water-soluble complex called a chelate.[12][13] The titration's success relies on the fact that the Ca²⁺-EDTA complex is significantly more stable than the complex formed between Ca²⁺ and the indicator dye.[14]

The core reaction is: Ca²⁺ + [EDTA]⁴⁻ → [Ca-EDTA]²⁻

Causality of Experimental Conditions

The protocol is not merely a series of steps; each condition is critical for the reaction's stoichiometry and the visibility of the endpoint.

-

High pH (12-13): This is the most critical parameter. It is achieved by adding a strong base like sodium hydroxide.[15] At this high pH, two things happen:

-

Indicator Selection: Hydroxy naphthol blue is the indicator of choice in the USP monograph.[10] In the presence of Ca²⁺ at pH 12-13, it forms a reddish-pink complex.[18][19] When all the Ca²⁺ has been chelated by the more powerful EDTA titrant, the indicator is released back to its free form, resulting in a sharp color change to a deep blue endpoint.[19][20]

Detailed Experimental Protocol (Harmonized USP Approach)

This protocol is adapted from the official USP monograph for Calcium Citrate.[10]

Reagents & Preparation:

-

0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution): Prepare and standardize against primary standard calcium carbonate as per USP general chapter <391>.

-

3 N Hydrochloric Acid: Standard laboratory reagent.

-

1 N Sodium Hydroxide: Standard laboratory reagent.

-

Hydroxy Naphthol Blue Indicator: Use a high-purity grade reagent.

Procedure:

-

Sample Preparation: Accurately weigh about 350 mg of Calcium Citrate, previously dried at 150°C to a constant weight.

-

Dissolution: Transfer the sample to a 250 mL beaker. Add 10 mL of water and 2 mL of 3 N hydrochloric acid. Stir until fully dissolved. Dilute with deionized water to approximately 100 mL.

-

Initial Titration: While stirring (a magnetic stirrer is recommended), add approximately 30 mL of 0.05 M EDTA VS from a 50-mL buret. This step ensures the endpoint is reached with a reasonable titrant volume.

-

pH Adjustment: Add 15 mL of 1 N sodium hydroxide to raise the pH to the required alkaline condition (~pH 12-13).

-

Indicator Addition: Add approximately 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.

-

Final Titration: Continue the titration with 0.05 M EDTA VS dropwise until the color changes sharply from reddish-pink to a distinct blue endpoint. Record the total volume of EDTA used.

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 2.004 mg of elemental Ca.

Elemental Calcium (%) = (V_EDTA × M_EDTA × 40.078 × 100) / (W_sample × 1000)

Where:

-

V_EDTA = Volume of EDTA solution used in mL

-

M_EDTA = Molarity of the standardized EDTA solution

-

40.078 = Molar mass of Calcium ( g/mol )

-

W_sample = Weight of the Calcium Citrate sample in mg

Advanced Instrumental Methods

While titration is the standard, instrumental methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offer higher throughput, greater sensitivity, and the ability to perform multi-element analysis.[21][22]

Atomic Absorption Spectroscopy (AAS)

Principle: AAS measures the absorption of light by free atoms in a gaseous state. A sample solution is nebulized into a flame (air-acetylene for calcium), converting the calcium into free atoms. A hollow-cathode lamp specific for calcium emits light at a characteristic wavelength (422.7 nm), which is absorbed by the atoms in the flame.[23] The amount of light absorbed is directly proportional to the concentration of calcium in the sample.

Causality & Protocol Insights:

-

Sample Digestion: The sample must be fully dissolved, typically using nitric acid, to liberate the calcium ions.[21]

-

Releasing Agent: A critical step in AAS for calcium is the addition of a releasing agent, such as lanthanum chloride, to the sample and standards.[23][24] Why? Anionic species like phosphates and silicates, often present in pharmaceutical formulations, can form stable compounds with calcium in the flame, preventing its atomization and leading to erroneously low results. Lanthanum preferentially binds with these interfering anions, "releasing" the calcium to be atomized and measured accurately.[25]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Principle: ICP-OES is a more powerful emission-based technique. The sample is introduced into an argon plasma torch, which reaches temperatures of 6,000-10,000 K. This extreme heat desolvates, atomizes, and excites the calcium atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is measured to determine the calcium concentration.[26][27]

Advantages & Protocol Insights:

-

Matrix Tolerance: The high temperature of the plasma makes ICP-OES less susceptible to the chemical interferences that affect AAS, often eliminating the need for releasing agents.[27][28]

-

Multi-Element Capability: ICP-OES can simultaneously measure the concentration of dozens of elements, making it highly efficient for comprehensive quality control (e.g., assaying for calcium while screening for heavy metal contaminants like lead).[22]

-

Sample Preparation: Similar to AAS, a full acid digestion (e.g., microwave-assisted) is required to prepare the sample for introduction into the plasma.[26][28]

Method Validation and Selection

Method validation is essential to ensure that the chosen analytical procedure is fit for its intended purpose. Key validation parameters, as defined by ICH guidelines, include accuracy, precision, linearity, and robustness.[29][30]

Method Comparison

| Parameter | Complexometric Titration | Atomic Absorption (AAS) | ICP-OES |

| Principle | Chelation & Volumetry | Atomic Absorption | Atomic Emission |

| Accuracy | Excellent | Very Good | Excellent |

| Precision | Excellent (<1% RSD typical) | Very Good (<2% RSD typical) | Excellent (<1% RSD typical) |

| Sensitivity | mg/L (ppm) | mg/L (ppm) | µg/L (ppb) |

| Throughput | Low | Moderate | High |

| Cost/Sample | Low | Moderate | High |

| Interferences | Cationic interferences | Chemical (anionic) | Spectral (fewer chemical) |

| Expertise | Moderate | Moderate to High | High |

Choosing the Right Method

-

For QC/Release Testing: Complexometric EDTA titration remains the ideal choice due to its high accuracy, low cost, and status as a pharmacopeial method. Its self-validating nature with a clear, stoichiometric endpoint provides a high degree of trustworthiness.

-

For R&D and Impurity Profiling: ICP-OES is superior. Its ability to perform rapid, multi-element analysis is invaluable for formulation development, stability studies, and simultaneous testing for nutritional elements and toxic impurities.

-

For Intermediate Needs: AAS serves as a reliable instrumental method that is more sensitive than titration but less complex and costly than ICP-OES. It is an excellent choice for labs that need instrumental capabilities without the high throughput demands suited to ICP-OES.[21][31]

Conclusion

The determination of elemental calcium in calcium citrate can be accomplished with high fidelity using several well-established analytical techniques. The foundational complexometric EDTA titration offers unparalleled accuracy and cost-effectiveness for routine quality control, grounded in clear chemical principles. For applications requiring higher throughput, enhanced sensitivity, or multi-elemental analysis, instrumental methods like AAS and ICP-OES provide powerful alternatives. The selection of the optimal method depends on a careful consideration of the specific application, available resources, and the required data quality objectives. In all cases, adherence to validated protocols and a thorough understanding of the underlying scientific principles are paramount to generating reliable and defensible results.

References

- 1. TRICALCIUM CITRATE - escom Chemie GmbH [escom-chemie.com]

- 2. Tricalcium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 3. 柠檬酸钙四水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tricalcium Citrate | C12H10Ca3O14 | CID 13136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium citrate, anhydrous | C12H10Ca3O14 | CID 91886343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calcium citrate - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Calcium citrate tetrahydrate, 96% | Fisher Scientific [fishersci.ca]

- 9. Citracal (calcium citrate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

- 11. fao.org [fao.org]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. titrations.info [titrations.info]

- 16. Evaluation of 2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo)-3-naphthoic acid and hydroxynaphthol blue as metallochromic indicators in the EDTA titration of calcium - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. gspchem.com [gspchem.com]

- 19. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 20. NEW INDICATOR FOR THE COMPLEXOMETRIC TITRATION OF CALCIUM WITH EDTA. | Semantic Scholar [semanticscholar.org]

- 21. informaticsjournals.co.in [informaticsjournals.co.in]

- 22. Analysis of calcium and lead in calcium supplements by inductively coupled plasma-atomic emission spectrometry and graphite furnace atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Calcium- Determination by AAS | OIV [oiv.int]

- 24. nemi.gov [nemi.gov]

- 25. Calcium and Magnesium Analysis Using Atomic Absorption Spectroscopy - Edubirdie [edubirdie.com]

- 26. nqacdublin.com [nqacdublin.com]

- 27. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Development and Validation of a Green Analytical Method for Calcium Determination in Pharmaceuticals Using Curcumin: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Development and Validation of a Green Analytical Method for Calcium Determination in Pharmaceuticals Using Curcumin: A Sustainable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Earlandite: A Comprehensive Technical Guide to a Rare Organic Mineral

An In-depth Examination of its Molecular Formula, Physicochemical Properties, and Analytical Characterization for Researchers, Scientists, and Drug Development Professionals.

Introduction

Earlandite is a rare organic mineral, a naturally occurring form of hydrated calcium citrate.[1][2] First described in 1936 by Bannister and Hey, it was named in honor of the English oceanographer and microscopist Arthur Earland.[1][3] The mineral was discovered as small, warty nodules in ocean bottom sediments of the Weddell Sea, Antarctica, at a depth of 2,580 meters.[3][4] As the only known naturally occurring citrate of calcium, Earlandite holds unique significance in the fields of biomineralization, geochemistry, and potentially, as a model for understanding the stability and dissolution of calcium citrate-based compounds in pharmaceutical and industrial applications. This guide provides a comprehensive overview of the molecular formula, and the chemical, physical, and crystallographic properties of Earlandite, along with a discussion of the analytical techniques pertinent to its characterization.

Chemical and Molecular Structure

The molecular formula for Earlandite is Ca₃(C₆H₅O₇)₂·4H₂O, corresponding to tricalcium dicitrate tetrahydrate.[4][5] A more descriptive chemical formula, Ca₃[CH₂(COO)-CHOH(COO)-CH₂(COO)]₂·4H₂O, better represents the structure of the citrate anion.[1][6] The mineral is composed of calcium, carbon, hydrogen, and oxygen, with the citrate anion (C₆H₅O₇³⁻) forming a coordination complex with calcium ions. The presence of four water molecules per formula unit indicates it is a hydrated mineral.

The elemental composition of Earlandite is presented in the table below:

| Element | Percentage by Weight |

| Calcium (Ca) | 21.08% |

| Carbon (C) | 25.26% |

| Hydrogen (H) | 3.18% |

| Oxygen (O) | 50.48% |

| Table 1: Elemental Composition of Earlandite. [4] |

Crystallography

The crystal system of Earlandite has been a subject of historical discussion, initially suggested as orthorhombic, then monoclinic, and more recently determined to be triclinic for its synthetic analogue.[1][2] The crystallographic data for the monoclinic interpretation are most frequently cited in mineralogical databases.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic[3][4] |

| Cell Dimensions | a = 30.94 Å, b = 5.93 Å, c = 10.56 Å[4] |

| Axial Angle (β) | 93.74°[4] |

| Unit Cell Volume (V) | 1933.36 ų[4] |

| Formula Units per Unit Cell (Z) | 4[4] |

| Table 2: Crystallographic Data for Earlandite (Monoclinic System). |

Physical and Optical Properties

Earlandite is typically found as fine-grained, nodular aggregates with a warty or tuberose surface habit.[4][7] The nodules are generally small, around 1 to 1.5 mm in diameter.[2][7] It presents as a white to pale yellow mineral with a white streak.[2][4]

| Physical Property | Value/Description |

| Color | White, Pale Yellow[2][4] |

| Luster | Not explicitly stated, likely dull to earthy |

| Streak | White[2][4] |

| Hardness | Not determined[3] |

| Density (measured) | 1.80 - 1.95 g/cm³[3] |

| Density (calculated) | 1.96 g/cm³[4] |

| Habit | Nodular, Tuberose[4] |

| Table 3: Physical Properties of Earlandite. |

Optically, Earlandite is described as semitransparent and biaxial positive.[7] Its refractive indices have been determined, providing further means for its identification.

| Optical Property | Value |

| Optical Class | Biaxial (+)[7] |

| Refractive Indices | nα = 1.515, nβ = 1.530, nγ = 1.580[7] |

| Birefringence (δ) | 0.065[2] |

| 2V angle (measured) | 60°[7] |

| Table 4: Optical Properties of Earlandite. |

Geological Occurrence and Significance

The type locality for Earlandite is the Weddell Sea, Antarctica, where it was found in unconsolidated ocean floor sediments.[3][4] Its formation in this deep-sea environment suggests a potential biogenic origin, possibly related to the metabolic activity of microorganisms. The association of Earlandite with foraminiferal residues and quartz grains further supports its authigenic formation within the sediment column.[8] The study of Earlandite can provide insights into biogeochemical cycles of carbon and calcium in marine environments. Furthermore, its stability and solubility characteristics are of interest in understanding the fate of citrate in geological repositories for nuclear waste.[9]

Experimental Methodologies for Characterization

The identification and in-depth characterization of Earlandite, and organic minerals in general, rely on a combination of analytical techniques. The following workflow outlines a logical approach for the analysis of a sample suspected to be Earlandite.

Figure 1: Experimental workflow for the characterization of Earlandite.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the identification of crystalline materials.[10] For Earlandite, powder XRD would be the primary method to obtain a diffraction pattern, which serves as a unique "fingerprint" of its crystal structure.[11] The positions and intensities of the diffraction peaks can be compared to a database of known minerals for identification. The X-ray powder pattern for synthetic Earlandite shows characteristic strong peaks at d-spacings of 15.5 Å, 7.7 Å, and 5.2 Å.[7]

Protocol for Powder X-ray Diffraction:

-

Sample Preparation: A small amount of the mineral is gently ground into a fine, homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface.

-

Data Acquisition: The sample is placed in a powder diffractometer. The instrument is set to scan over a specific range of 2θ angles (e.g., 5° to 70°) using a monochromatic X-ray source (typically Cu Kα radiation).

-

Data Analysis: The resulting diffractogram is processed to identify the peak positions (in 2θ) and their relative intensities. These are then converted to d-spacings using the Bragg equation (nλ = 2d sinθ). The obtained pattern is compared with reference patterns from databases such as the International Centre for Diffraction Data (ICDD).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of Earlandite, FTIR is particularly useful for confirming the presence of the citrate anion and water molecules. The infrared spectrum of calcium citrate exhibits characteristic absorption bands corresponding to the vibrational modes of the carboxylate groups (COO⁻), hydroxyl groups (OH), and C-H bonds.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: A small amount of the powdered mineral is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is brought into firm contact with the crystal. An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The detector measures the absorbed radiation. A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands. For Earlandite, one would expect to see strong absorptions in the regions of ~1600-1550 cm⁻¹ and ~1400 cm⁻¹ (asymmetric and symmetric stretching of the carboxylate groups), a broad band around 3400 cm⁻¹ (O-H stretching of water), and bands in the 2900-3000 cm⁻¹ region (C-H stretching).

Thermal Analysis (Thermogravimetry/Differential Thermal Analysis - TG/DTA)

Thermal analysis techniques are employed to study the changes in a material's properties as a function of temperature. For a hydrated mineral like Earlandite, thermogravimetric analysis (TGA) can precisely quantify the water content and determine the dehydration temperature. Differential thermal analysis (DTA) or differential scanning calorimetry (DSC) can identify endothermic and exothermic events associated with dehydration and decomposition. Studies on synthetic calcium citrate tetrahydrate have shown that it dehydrates in a stepwise manner upon heating.[12]

Protocol for Thermogravimetric Analysis (TGA):

-

Sample Preparation: A small, accurately weighed amount of the powdered sample is placed in a TGA crucible (e.g., alumina or platinum).

-

Data Acquisition: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost at each step. For Earlandite, a mass loss corresponding to four water molecules would be expected.

Conclusion

Earlandite, as a rare organic mineral, provides a fascinating subject for scientific inquiry. Its well-defined chemical formula and properties, coupled with its unique deep-sea origin, make it a valuable natural analogue for studies in various scientific disciplines. The application of a multi-technique analytical approach, including XRD, FTIR, and thermal analysis, is crucial for its unambiguous identification and detailed characterization. Further research into the synthesis, stability, and potential applications of Earlandite and its synthetic counterparts will undoubtedly contribute to our understanding of biomineralization processes and the behavior of calcium citrate in diverse environments.

References

- 1. nano.ku.dk [nano.ku.dk]

- 2. msaweb.org [msaweb.org]

- 3. researchgate.net [researchgate.net]

- 4. meetings.copernicus.org [meetings.copernicus.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Thermal decomposition of calcium citrate tetrahydrate | Semantic Scholar [semanticscholar.org]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. microanalysis.com.au [microanalysis.com.au]

- 11. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 12. Thermal decomposition of calcium citrate tetrahydrate (1994) | S.A.A. Mansour | 49 Citations [scispace.com]

A Technical Guide to the Hydrothermal Synthesis of Needle-Shaped Calcium Citrate Crystals

Abstract

This technical guide provides a comprehensive overview of the hydrothermal synthesis of needle-shaped calcium citrate crystals, a material of significant interest in the pharmaceutical and biomedical fields. We delve into the fundamental principles governing the anisotropic crystal growth, offering a detailed, field-proven protocol for its synthesis. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for experimental choices. The guide covers the critical roles of temperature, pH, and reactant concentrations, methods for comprehensive material characterization, and potential applications in areas such as controlled drug delivery and bone tissue engineering.

Introduction: The Significance of Crystal Morphology in Pharmaceutical Applications

In the realm of pharmaceutical sciences, the morphology of an active pharmaceutical ingredient (API) or an excipient is not a trivial characteristic. It profoundly influences critical properties such as solubility, dissolution rate, bioavailability, and mechanical strength. For calcium citrate, a widely used calcium supplement and pharmaceutical excipient, achieving a specific crystal habit can unlock enhanced performance characteristics. Needle-shaped, or acicular, crystals, with their high aspect ratio and surface area, present unique opportunities for formulating advanced drug delivery systems and biocompatible materials.[1]

Hydrothermal synthesis offers a robust and versatile platform for the controlled crystallization of materials with specific morphologies.[2] This method, which employs high-temperature aqueous solutions at elevated pressures, allows for the manipulation of thermodynamic and kinetic factors that govern crystal nucleation and growth.[3] This guide will focus on the practical application of hydrothermal principles to the synthesis of acicular calcium citrate tetrahydrate, specifically the [Ca3(C6H5O7)2(H2O)2]·2H2O form.[4][5]

The Underlying Science: Achieving Anisotropic Growth

The formation of needle-shaped crystals is a manifestation of anisotropic growth, where the crystal elongates preferentially along a specific crystallographic axis. In the hydrothermal synthesis of calcium citrate, this is not a serendipitous outcome but a result of carefully controlled reaction conditions. Several key factors contribute to this morphological control:

-

The Role of Citrate: A Dual-Function Modulator: Citric acid and its conjugate bases (citrate ions) are not merely reactants; they are crucial morphology-directing agents.[6] Citrate is a multidentate chelating agent, meaning it can bind to calcium ions at multiple points. This chelation reduces the concentration of free calcium ions in the solution, thereby controlling the supersaturation level and influencing the nucleation rate.[7] Furthermore, citrate ions can act as "capping agents," selectively adsorbing to specific crystallographic faces.[8] This adsorption inhibits growth on these faces, forcing the crystal to grow faster along the uncapped directions, leading to the desired needle-like morphology.[9]

-

Thermodynamic and Kinetic Control: Hydrothermal synthesis operates in a regime where both thermodynamics and kinetics play a pivotal role.

-

Temperature: Higher temperatures increase the solubility of the reactants, promoting dissolution and recrystallization processes that are fundamental to crystal growth. Temperature also influences the dehydration of different calcium citrate hydrate phases, with the tetrahydrate being a common product in many synthesis conditions.[10] The specific temperature of 160°C, as detailed in the protocol below, is chosen to provide sufficient energy for the reaction and to favor the kinetics of anisotropic growth.[4]

-

Pressure: The autogenous pressure developed within the sealed autoclave helps to maintain the solvent in a liquid state above its boiling point, facilitating the dissolution of reactants and enhancing mass transport.

-

Reaction Time: A prolonged reaction time, such as 72 hours, allows for the slow and controlled growth of crystals, which is often necessary to achieve well-defined morphologies.[4]

-

-

pH of the Reaction Medium: The pH of the solution dictates the speciation of citric acid (H₃Cit, H₂Cit⁻, HCit²⁻, Cit³⁻). The degree of deprotonation of the carboxyl groups on citric acid affects its chelating strength and its ability to adsorb to the crystal surfaces. While not always explicitly controlled in a one-pot hydrothermal synthesis, the initial reactants will establish an in-situ pH that influences the crystallization pathway.

The interplay of these factors is visually summarized in the logical relationship diagram below.

Caption: Key factors influencing the hydrothermal synthesis of needle-shaped calcium citrate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on the established hydrothermal synthesis method for producing needle-shaped crystals of tricalcium dicitrate tetrahydrate ([Ca3(C6H5O7)2(H2O)2]·2H2O).[4]

Materials and Reagents

| Reagent | Grade | Supplier Example |

| Calcium Carbonate (CaCO₃) | Analytical Reagent | Sigma-Aldrich |

| Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) | Analytical Reagent | Merck |

| Anhydrous Citric Acid (C₆H₈O₇) | Analytical Reagent | Fisher Scientific |

| Deionized (DI) Water | >18 MΩ·cm | In-house |

Equipment

-

Teflon-lined stainless steel autoclave (e.g., 50-100 mL capacity)

-

Drying oven

-

Analytical balance

-

Magnetic stirrer with heating plate (optional, for precursor mixing)

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

Whatman filter paper (or equivalent)

Synthesis Procedure

The workflow for the hydrothermal synthesis is outlined below.

Caption: Experimental workflow for the hydrothermal synthesis of needle-shaped calcium citrate.

Step-by-Step Instructions:

-

Reactant Preparation: In the Teflon liner of the autoclave, combine the following reactants. The exact molar ratios can be adjusted to optimize for crystal aspect ratio, but a starting point is a stoichiometric ratio of calcium to citrate of 3:2.

-

Calcium Carbonate (CaCO₃)

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Anhydrous Citric Acid (C₆H₈O₇)

-

Deionized (DI) water (typically filling the liner to 70-80% of its volume)

-

Note: The combination of CaCO₃ and Ca(NO₃)₂ provides the calcium source, while citric acid is the organic linker. The reaction of CaCO₃ with citric acid will also generate CO₂, contributing to the internal pressure.

-

-

Sealing the Autoclave: Place the Teflon liner into the stainless steel autoclave vessel and seal it tightly according to the manufacturer's instructions. Ensure all seals are correctly in place to prevent leakage at high temperatures and pressures.

-

Hydrothermal Treatment: Place the sealed autoclave in a preheated drying oven at 160°C . Maintain this temperature for 72 hours .[4]

-

Cooling: After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot or under pressure.

-

Product Collection and Washing: Once cooled, carefully open the autoclave and retrieve the Teflon liner. A white precipitate of calcium citrate crystals should be present. Collect the product by filtration using a Büchner funnel. Wash the collected crystals several times with DI water to remove any unreacted precursors or soluble byproducts.

-

Drying: Dry the washed crystals in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The resulting product is a fine, white powder of needle-shaped calcium citrate crystals.

-

Characterization: The morphology, crystal structure, and composition of the synthesized product should be confirmed using appropriate analytical techniques as described in the following section.

Material Characterization: A Self-Validating System

To ensure the successful synthesis of the desired needle-shaped calcium citrate tetrahydrate, a suite of characterization techniques should be employed.

Scanning Electron Microscopy (SEM)

SEM is indispensable for visualizing the morphology of the synthesized crystals. High-resolution images will confirm the needle-like shape and allow for the measurement of the crystal dimensions (length and width), providing a quantitative assessment of the aspect ratio.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystal structure and phase purity of the synthesized material. The diffraction pattern of the product should be compared with standard patterns for calcium citrate tetrahydrate.[11][12] The presence of sharp, well-defined peaks indicates a high degree of crystallinity.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to confirm the presence of the characteristic functional groups of calcium citrate. Key vibrational bands to look for include:

-

Broad O-H stretching vibrations from water molecules.

-

Asymmetric and symmetric stretching of the carboxylate groups (COO⁻).

-

C-H stretching and bending vibrations.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content of the hydrated calcium citrate crystals and to study their thermal decomposition profile. The weight loss at different temperature ranges corresponds to the removal of crystal water and the subsequent decomposition of the citrate moiety.[13]

| Parameter | Typical Hydrothermal Synthesis Conditions[4] | Expected Outcome |

| Temperature | 160°C | Promotes anisotropic growth, leading to needle morphology. |

| Time | 72 hours | Allows for slow, controlled crystal growth, resulting in well-defined needles. |

| Reactant Ratio (Ca:Cit) | ~3:2 (stoichiometric) | Influences supersaturation and citrate capping, critical for morphological control. |

| Pressure | Autogenous | Maintains a liquid phase and enhances mass transport. |

| Product Morphology | - | Needle-shaped crystals with a high aspect ratio, as confirmed by SEM. |

| Crystal Phase | - | Tricalcium dicitrate tetrahydrate ([Ca3(C6H5O7)2(H2O)2]·2H2O), confirmed by XRD.[5] |

Applications in Pharmaceutical and Biomedical Fields

The unique morphology of needle-shaped calcium citrate crystals opens up several potential applications:

-

Drug Delivery: The high surface area of these crystals makes them suitable as carriers for APIs. The needle-like shape could also influence the release kinetics of the loaded drug.

-

Bone Tissue Engineering: Calcium citrate is biocompatible and can serve as a source of calcium ions for bone regeneration.[1][14] The acicular morphology might provide a scaffold that mimics the structure of natural hydroxyapatite crystals in bone, potentially promoting osteoblast adhesion and proliferation.

-

Reinforcing Agent in Biomaterials: These needle-like crystals could be incorporated into polymer matrices to create reinforced composite materials for biomedical applications, improving their mechanical properties.[1]

Conclusion

The hydrothermal synthesis method provides a powerful and reproducible route to obtaining needle-shaped calcium citrate crystals. By carefully controlling key parameters such as temperature, reaction time, and the concentration of reactants, it is possible to direct the crystallization process towards this specific, high-aspect-ratio morphology. The dual role of citrate as both a chelator and a capping agent is central to achieving this anisotropic growth. The resulting acicular crystals have promising applications in advanced drug delivery and regenerative medicine. This guide provides the fundamental knowledge and a practical protocol for researchers to explore and exploit the potential of this unique material.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Calcium citrate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrothermal synthesis of hydroxyapatite nanorods in the presence of sodium citrate and its aqueous colloidal stability evaluation in neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nano.ku.dk [nano.ku.dk]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Anhydrous vs. Tetrahydrate Calcium Citrate: A Physicochemical Perspective

Foreword: Understanding the Significance of Hydration State in Pharmaceutical and Nutraceutical Formulations

In the realm of materials science, particularly within the pharmaceutical and nutraceutical industries, the hydration state of an active pharmaceutical ingredient (API) or a key excipient is of paramount importance. It is a critical determinant of a substance's physicochemical properties, directly influencing its stability, solubility, bioavailability, and manufacturability. This technical guide provides an in-depth exploration of the distinct physicochemical characteristics of two common forms of calcium citrate: the anhydrous form (Ca₃(C₆H₅O₇)₂) and the tetrahydrate form (Ca₃(C₆H₅O₇)₂·4H₂O).

As researchers, scientists, and drug development professionals, a nuanced understanding of these differences is not merely academic; it is fundamental to rational formulation design, predictable product performance, and ensuring the delivery of a safe and efficacious product to the end-user. This guide moves beyond a simple recitation of facts, delving into the causality behind the observed properties and providing a framework for the experimental validation of these characteristics.

Structural and Compositional Distinctions: The Role of Water of Hydration

The fundamental difference between anhydrous and tetrahydrate calcium citrate lies in the presence of bound water molecules within the crystal lattice of the latter. Anhydrous calcium citrate, as its name implies, is devoid of water of hydration, whereas the tetrahydrate form incorporates four molecules of water for every three calcium atoms and two citrate molecules.[1] This seemingly simple compositional variance gives rise to profound differences in their three-dimensional structures.

The crystal structure of anhydrous calcium citrate is a three-dimensional network of coordination polyhedra.[2][3] In contrast, the tetrahydrate form exhibits a layered structure where calcium coordination polyhedra are linked by citrate anions and hydrogen bonds involving the water molecules.[2][3] This structural disparity is the genesis of the divergent physicochemical behaviors we will explore in the subsequent sections.

Calcium Content: A direct consequence of the presence of water of hydration is the difference in calcium content by mass. Anhydrous calcium citrate contains approximately 24.1% calcium, while the tetrahydrate form contains about 21.1% calcium.[1] This is a critical consideration in the formulation of dietary supplements and fortified foods where accurate dosage is paramount.

A Comparative Overview of Key Physicochemical Properties

For ease of comparison, the table below summarizes the core physicochemical properties of anhydrous and tetrahydrate calcium citrate. The subsequent sections will elaborate on these properties, providing a deeper understanding of their implications.

| Property | Anhydrous Calcium Citrate (CCA) | Tetrahydrate Calcium Citrate (CCT) | Significance in Formulation |

| Molecular Formula | Ca₃(C₆H₅O₇)₂ | Ca₃(C₆H₅O₇)₂·4H₂O | Defines stoichiometry and molecular weight |

| Molecular Weight | 498.43 g/mol [1] | 570.49 g/mol [1] | Crucial for dosage calculations |

| Calcium Content | ~24.1%[1] | ~21.1%[1] | Impacts tablet size and formulation efficiency |

| Crystal Structure | 3D network of Ca coordination polyhedra[2][3] | Layered structure with H-bonding[2][3] | Influences mechanical properties and dissolution |

| Solubility in Water | Sparingly soluble[1] | Sparingly soluble, solubility decreases with increasing temperature[4][5] | Affects dissolution rate and bioavailability |

| Hygroscopicity | Slightly hygroscopic[6] | Stable under ambient conditions | Critical for storage and handling stability |

| Thermal Stability | Decomposes at high temperatures | Dehydrates in steps upon heating[7] | Determines drying conditions and shelf-life |

| Bioavailability | Effective calcium source[8] | Commonly used in supplements[1] | Key parameter for nutritional and therapeutic efficacy |

In-Depth Analysis of Physicochemical Behavior

Solubility and Dissolution Dynamics

Both forms of calcium citrate are sparingly soluble in water.[1] However, their dissolution behaviors exhibit notable differences. The dissolution of the tetrahydrate is endothermic, while the dissolution of the anhydrous form is exothermic.[9][10] This has practical implications for formulation. For instance, the aqueous solubility of calcium citrate tetrahydrate decreases as the temperature rises.[4][5]

The interconversion between different hydrate forms in solution is a complex phenomenon governed by thermodynamics and kinetics. The tetrahydrate can exist in a metastable state in solution, which can influence calcium bioaccessibility.[9][10] Understanding these dynamics is crucial for predicting the in-vivo performance of a calcium citrate-containing product.

Thermal Behavior and Stability

Thermal analysis provides critical insights into the stability and composition of hydrated compounds.

-

Anhydrous Calcium Citrate (CCA): Being devoid of water, CCA does not exhibit dehydration steps upon heating. It remains stable until it undergoes thermal decomposition at higher temperatures.[8]

-

Tetrahydrate Calcium Citrate (CCT): Thermogravimetric analysis (TGA) of CCT reveals a stepwise loss of its four water molecules upon heating. Typically, it dehydrates in two successive steps, with each step involving the release of two moles of water.[7] The first dehydration step occurs at a lower temperature range (e.g., 60-140°C) followed by the second at a higher temperature (e.g., 140-190°C).[7] Differential Scanning Calorimetry (DSC) can be used to measure the enthalpy changes associated with these dehydration events.[9][10]

The thermal stability of the chosen form dictates the appropriate drying conditions during manufacturing to prevent unwanted dehydration or degradation.

Hygroscopicity and Physical Stability

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage form stability.

-

Anhydrous Calcium Citrate (CCA): The anhydrous form is described as slightly hygroscopic.[6] This means it has a tendency to absorb water from the air, which can lead to the formation of hydrates and potentially alter its physical and chemical properties over time. This necessitates controlled storage conditions with low humidity.

-

Tetrahydrate Calcium Citrate (CCT): The tetrahydrate form is generally more stable under ambient humidity conditions as its crystal lattice already incorporates water molecules. However, it can lose water in very dry environments or at elevated temperatures.

Dynamic Vapor Sorption (DVS) is a powerful technique to quantitatively assess the hygroscopicity of both forms by measuring the mass change of a sample as a function of relative humidity.

Experimental Methodologies for Characterization

To ensure the quality and consistency of calcium citrate raw materials and finished products, a suite of analytical techniques should be employed.

Thermal Analysis: TGA and DSC

Objective: To determine the water content and thermal stability of calcium citrate forms.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the calcium citrate sample into an aluminum pan.

-

Instrumentation: Utilize a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

TGA Method:

-

Heat the sample from ambient temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Monitor the percentage weight loss as a function of temperature. For CCT, distinct weight loss steps corresponding to the loss of water molecules will be observed.

-

-

DSC Method:

-

Heat the sample under similar conditions as the TGA method.

-

Observe endothermic peaks corresponding to dehydration events and measure the associated enthalpy changes.

-

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form (anhydrous vs. tetrahydrate) and assess crystallinity.

Protocol:

-

Sample Preparation: Gently pack the calcium citrate powder into a sample holder.

-

Instrumentation: Use a powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

-

Data Collection: Scan the sample over a relevant 2θ range (e.g., 5-50°).

-

Data Analysis: Compare the resulting diffraction pattern with reference patterns for anhydrous and tetrahydrate calcium citrate to confirm the polymorphic form.[2]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the identity of the calcium citrate form and detect the presence of water of hydration.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the calcium citrate sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a calibrated FTIR spectrometer.

-

Data Collection: Acquire the infrared spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The spectrum of the tetrahydrate will show a broad absorption band in the region of 3000-3600 cm⁻¹, characteristic of the O-H stretching vibrations of water molecules, which will be absent or significantly reduced in the anhydrous form.[11]